molecular formula C18H15F3N2O3S B2977666 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-66-4

4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2977666
CAS No.: 898419-66-4
M. Wt: 396.38
InChI Key: MDNLLTPPIRGALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a pyrroloquinoline core with a trifluoromethylphenyl group and a sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton.

    Introduction of the Trifluoromethylphenyl Group: This can be achieved through electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonamide Formation: The sulfonamide group is usually introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under conditions that facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

Biologically, 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has potential as a pharmacophore in drug design. Its sulfonamide group is known for its ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound particularly promising.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure allows for diverse applications in material science and catalysis.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide: This compound is unique due to its specific combination of functional groups.

    4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethylphenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

11-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)13-2-4-14(5-3-13)22-27(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNLLTPPIRGALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.